2-Methylene-3-methylsuccinic acid

Description

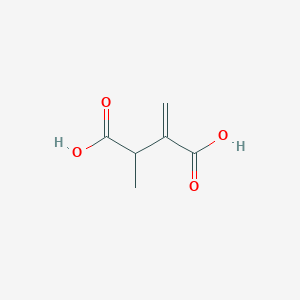

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

2-methyl-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h4H,1H2,2H3,(H,7,8)(H,9,10) |

InChI Key |

IZFHMLDRUVYBGK-UHFFFAOYSA-N |

SMILES |

CC(C(=C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C(=C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Methylene 3 Methylsuccinic Acid

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic C=C double bond in 2-methylene-3-methylsuccinic acid is the primary site for a range of addition reactions. Its reactivity is significantly influenced by the adjacent carboxylic acid group, which polarizes the double bond and makes the β-carbon atom electrophilic.

Hydrogenation: The double bond of α,β-unsaturated acids can be readily reduced. For instance, itaconic acid can be hydrogenated to 2-methylsuccinic acid using a Raney nickel catalyst. wikipedia.org It is expected that this compound would undergo a similar reaction to yield 2,3-dimethylsuccinic acid. The general reaction is as follows:

HOOC-C(=CH₂)-CH(CH₃)-COOH + H₂ → HOOC-CH(CH₃)-CH(CH₃)-COOH

Halogenation: The addition of halogens, such as chlorine or bromine, across the double bond of α,β-unsaturated acids is a known transformation. For example, fumaric acid reacts with chlorine to produce 2,3-dichlorosuccinic acid. sciencemadness.org A similar reaction is anticipated for this compound, which would result in the formation of 2-halo-2-(halomethyl)-3-methylsuccinic acid. The reaction with bromine can be represented as:

HOOC-C(=CH₂)-CH(CH₃)-COOH + Br₂ → HOOC-C(Br)(CH₂Br)-CH(CH₃)-COOH

Hydrofunctionalization: The addition of hydrogen halides and water to α,β-unsaturated acids often proceeds in an anti-Markovnikov fashion due to the electronic effect of the carboxyl group. libretexts.org In the case of this compound, the addition of a nucleophile (like a halide or hydroxyl group) would likely occur at the β-carbon. This is analogous to the addition of hydrogen bromide to propenoic acid, which yields 3-bromopropanoic acid. libretexts.org

Itaconic acid and its esters are known to undergo polymerization. acs.orggoogle.comunh.eduvot.plalfa-chemistry.com The polymerization of this compound is expected to proceed via similar mechanisms, primarily through free-radical polymerization of the exocyclic double bond. The additional methyl group at the 3-position might introduce steric hindrance, potentially affecting the rate of polymerization and the properties of the resulting polymer compared to poly(itaconic acid).

The polymerization can be initiated by various radical initiators. The process involves the initiation, propagation, and termination steps characteristic of free-radical polymerization.

| Monomer | Initiator | Reaction Medium | Resulting Polymer |

| Itaconic Acid | Potassium persulfate | 0.5 M HCl | Poly(itaconic acid) vot.pl |

| Itaconic Acid | Benzoyl peroxide / AIBN | Dioxane | Poly(itaconic acid) vot.pl |

| Dialkyl Itaconates | Water-soluble initiators | Aqueous medium (emulsion) | Poly(dialkyl itaconate) google.com |

This table presents data for itaconic acid and its derivatives as a proxy for the reactivity of this compound.

Electrophilic Attack: While the double bond is generally electron-deficient, electrophilic attack can be initiated by strong electrophiles, often requiring a catalyst. libretexts.orglibretexts.orgyoutube.com The initial step involves the addition of the electrophile to the double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation will dictate the regioselectivity of the reaction, following Markovnikov's rule where applicable. libretexts.org

Nucleophilic Attack (Michael Addition): The electron-withdrawing nature of the adjacent carboxyl group makes the β-carbon of the double bond susceptible to nucleophilic attack. This is a classic example of a Michael addition. wikipedia.org Various nucleophiles, such as amines, thiols, and carbanions, can add across the double bond. For itaconic acid, this reaction is a key transformation. wikipedia.org A similar reactivity is expected for this compound.

HOOC-C(=CH₂)-CH(CH₃)-COOH + Nu⁻ → HOOC-C(Nu)-CH₂-CH(CH₃)-COOH

Transformations of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound can participate in a variety of reactions, including decarboxylation, condensation, and cyclization.

The decarboxylation of α,β-unsaturated carboxylic acids can occur under thermal or catalytic conditions. stackexchange.com For itaconic acid, selective decarboxylation can yield methacrylic acid. acs.orggoogle.comepa.govnih.gov This reaction often proceeds through the formation of an intermediate where the double bond shifts, followed by the elimination of carbon dioxide. The presence of a methyl group at the 3-position in this compound could influence the stability of intermediates and thus the reaction conditions and product distribution.

One proposed mechanism for the decarboxylation of α,β-unsaturated acids involves protonation of the carbonyl oxygen, followed by nucleophilic attack and subsequent elimination of CO₂. stackexchange.com Another possibility is the thermal isomerization to a β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic transition state. stackexchange.com

| Substrate | Catalyst/Conditions | Major Product | Selectivity/Yield |

| Itaconic Acid | Ruthenium carbonyl propionate | Methacrylic Acid | >90% selectivity acs.orgepa.gov |

| Itaconic Acid | Heterogeneous Pd, Pt, Ru | Methacrylic Acid | Up to 84% selectivity nih.gov |

| Itaconic Acid | Modified hydroxyapatite | Methacrylic Acid | Not specified google.com |

| Cinnamic Acid | Acid catalysis | Styrene | - stackexchange.com |

This table provides data on the decarboxylation of itaconic acid and other unsaturated carboxylic acids to illustrate potential pathways for this compound.

The presence of two carboxylic acid groups allows for intramolecular condensation reactions, typically upon heating, to form a cyclic anhydride (B1165640). Itaconic acid, for example, readily forms itaconic anhydride upon heating. wikipedia.org It is highly probable that this compound would undergo a similar transformation to yield 2-methylene-3-methylsuccinic anhydride.

HOOC-C(=CH₂)-CH(CH₃)-COOH --(Heat)--> (CH₂=C-CO-O-CO-CH(CH₃)) + H₂O

Furthermore, condensation reactions with other molecules are possible. For example, itaconic acid can be reacted with diamines to form monomers that can be polymerized into polylactam esters. rsc.org This suggests that this compound could also serve as a monomer in condensation polymerization reactions.

Influence of Chirality on Reaction Pathways and Selectivity

The presence of a chiral center at the C3 position, bearing a methyl group, introduces the element of stereoisomerism to this compound. This chirality can significantly influence the pathways of its reactions, particularly in asymmetric synthesis and interactions within chiral environments. When enantiomers of a chiral molecule react, they may exhibit different behaviors, leading to stereoselectivity. nih.gov

In the context of reactions involving this compound, its inherent chirality can direct the approach of incoming reagents. For instance, in reactions such as hydrogenation or epoxidation of the double bond, the existing stereocenter can favor the formation of one diastereomer over the other. This diastereoselectivity arises from the differential steric hindrance or electronic interactions presented by the spatial arrangement of the substituents around the chiral carbon.

Furthermore, the enantiomeric form of this compound can be selectively synthesized or resolved through processes like stereoselective chemical synthesis or enzymatic resolutions. nih.gov Asymmetric synthesis methodologies, which are crucial for producing enantiomerically pure compounds, often rely on the use of chiral catalysts or auxiliaries. nih.govnih.gov For example, in the asymmetric hydrogenation of itaconic acid derivatives, which are structurally similar to this compound, the choice of a chiral catalyst and even the solvent can reverse the enantioface selectivity, leading to the preferential formation of one enantiomer. researchgate.net

A notable finding in the study of related itaconic acid esters demonstrated that diastereomeric catalysts could produce opposite enantiomers. researchgate.net When a mixture of these catalysts was used, a conversion-dependent enantioselectivity was observed, highlighting the complex influence of chirality on reaction outcomes. researchgate.net

Table 1: Influence of Chiral Catalysis on Asymmetric Hydrogenation of Dimethyl Itaconate This table illustrates findings from a study on a related compound, dimethyl itaconate, to demonstrate the principles of chiral influence.

| Catalyst System | Observed Outcome | Significance |

|---|---|---|

| Diastereomeric Catalyst A | Preferential formation of one enantiomer | Demonstrates that the catalyst's chirality directly controls the stereochemical outcome of the reaction. researchgate.net |

| Diastereomeric Catalyst B | Preferential formation of the opposite enantiomer | |

| Equal Mixture of Catalysts A and B | Final enantioselectivity of 54.8% ee, with the selectivity changing as the reaction progresses. researchgate.net | Highlights complex kinetic interactions where different chiral catalysts compete, leading to non-linear effects on product stereochemistry. researchgate.net |

The principles observed in these related systems are directly applicable to this compound. The synthesis of a specific enantiomer, such as (R)- or (S)-2-Methylene-3-methylsuccinic acid, would require careful selection of chiral starting materials or catalysts to guide the reaction pathway toward the desired stereochemical result.

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving this compound are dictated by its molecular structure, particularly the conjugated system formed by the methylene group and one of the carboxylic acid groups.

Reaction Kinetics: The rate of reactions, such as polymerization or addition reactions, is influenced by several factors. For free-radical polymerization, itaconic acid and its derivatives are known to polymerize rather slowly. researchgate.net This reduced reactivity is attributed to two main factors:

Allylic Stabilization: The radical formed on the methylene group can be stabilized by resonance, which reduces its reactivity and can lead to degradative chain transfer. researchgate.net

Steric Hindrance: The presence of bulky carboxylic acid groups near the reactive double bond can sterically hinder the approach of incoming monomers, thereby decreasing the rates of propagation and termination. researchgate.net

These factors, established for itaconic acid, are expected to similarly influence the polymerization kinetics of this compound, with the additional methyl group potentially contributing further steric hindrance.

Table 2: Factors Influencing Polymerization Kinetics of Itaconic Acid Derivatives

| Factor | Effect on Reaction Rate | Underlying Reason |

|---|---|---|

| Allylic Radical Stabilization | Decreases rate | Reduces the reactivity of the propagating radical, favoring chain transfer over propagation. researchgate.net |

| Steric Hindrance | Decreases rate | The bulky carboxyl groups impede the approach of other monomer units to the radical center. researchgate.net |

| Initiator Concentration | Increases rate | Higher concentrations of initiator produce more primary radicals to start polymerization chains. Moderately large quantities are often required. researchgate.net |

| Temperature | Increases rate | Provides the necessary activation energy for initiation and propagation steps. |

Thermodynamic Analyses: In addition reactions across the double bond, such as the addition of hydrogen halides, the concept of kinetic versus thermodynamic control is relevant. This principle applies to conjugated systems where multiple products can be formed. youtube.com In the case of this compound, an electrophilic addition could potentially lead to a 1,2-addition product (where the electrophile and nucleophile add across the C=CH₂ bond) or a 1,4-addition product (where addition occurs across the O=C-C=C system, followed by tautomerization).

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster (the one with the lower activation energy) will predominate. This is often the 1,2-addition product. youtube.com

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. The most stable product (the one with the lowest Gibbs free energy) will be the major product. This is often the 1,4-addition product, which typically results in a more substituted and therefore more stable double bond. youtube.com

The specific outcome for this compound would depend on the precise reaction conditions and the nature of the adding reagent. A detailed thermodynamic analysis, potentially using computational methods or experimental techniques like Isothermal Titration Calorimetry (ITC), would be required to quantify the Gibbs energy, enthalpy, and entropy changes for its various reactions. nih.gov

Table 3: Conceptual Comparison of Kinetic vs. Thermodynamic Products in an Addition Reaction

| Parameter | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Governing Factor | Rate of formation (lower activation energy) | Product stability (lower Gibbs free energy) |

| Reaction Conditions | Low temperature, short reaction time youtube.com | High temperature, long reaction time youtube.com |

| Reversibility | Reaction is effectively irreversible under kinetic conditions | Reaction is reversible, allowing equilibrium to be established |

| Predominant Product Type (Hypothetical) | 1,2-addition product | 1,4-addition product (often more stable) |

Advanced Spectroscopic and Computational Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Methylene-3-methylsuccinic acid. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

One-dimensional (1D) NMR provides the initial overview of the proton (¹H) and carbon (¹³C) environments within the molecule. Based on the structure of this compound, a specific set of signals is predicted.

Predicted ¹H and ¹³C NMR Data The chemical shifts for this compound can be predicted by analyzing its functional groups and comparing them to similar structures like itaconic acid and methylsuccinic acid.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (COOH) | ~10-12 (broad s) | ~175 |

| 2 (C=) | - | ~135 |

| 3 (CH) | ~3.4 (q) | ~45 |

| 4 (COOH) | ~10-12 (broad s) | ~172 |

| 5 (=CH₂) | ~6.3 (s), ~5.8 (s) | ~130 |

| 6 (CH₃) | ~1.3 (d) | ~15 |

| Note: Predicted values are estimates and can vary based on solvent and experimental conditions. s = singlet, d = doublet, q = quartet. |

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically 2-3 bonds). For this compound, the key correlation would be between the methine proton (H3) and the protons of the methyl group (H6), confirming the ethyl fragment framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom (¹J-coupling). st-andrews.ac.uk It allows for the definitive assignment of each carbon atom that bears protons.

Expected 2D NMR Correlations

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| H3 (~3.4 ppm) | H6 (~1.3 ppm) | C3 (~45 ppm) | C2, C4, C6 |

| H5 (~6.3, ~5.8 ppm) | None | C5 (~130 ppm) | C2, C4 |

| H6 (~1.3 ppm) | H3 (~3.4 ppm) | C6 (~15 ppm) | C2, C3 |

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-2-Methylene-3-methylsuccinic acid. In a standard achiral NMR solvent, the spectra of both enantiomers are identical.

Chiral NMR spectroscopy is employed to distinguish between these enantiomers and quantify their relative amounts, a value known as enantiomeric excess (ee). This is typically achieved by adding a chiral resolving agent to the NMR sample. These agents interact with the enantiomers to form transient diastereomeric complexes. Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum.

Common methods include:

Chiral Solvating Agents (CSAs): These agents (e.g., chiral lanthanide shift reagents) form rapidly exchanging diastereomeric complexes with the analyte. This results in the splitting of certain proton signals, with one peak corresponding to the R-enantiomer complex and another to the S-enantiomer complex.

Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid react covalently with the analyte to form stable diastereomers, which can then be analyzed by standard NMR.

For this compound, the signals most likely to show separation or splitting in the presence of a chiral agent are the methine proton (H3) and the methyl doublet (H6). The enantiomeric excess can be calculated by integrating the corresponding peaks for each enantiomer.

Mass Spectrometry (MS) in Mechanistic and Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for studying its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₆H₈O₄. nih.gov HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions. This capability is critical in metabolic and reaction pathway studies for identifying unknown intermediates with confidence.

Molecular Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | nih.gov |

| Average Molecular Weight | 144.12 g/mol | nih.gov |

| Monoisotopic (Exact) Mass | 144.042259 Da | nih.gov |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of this compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. nih.gov The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure.

For dicarboxylic acids like this compound, common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). libretexts.orgyoutube.com Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation route. youtube.com

Plausible Fragmentation Pathway for this compound ([M-H]⁻ Ion)

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 143.0344 | H₂O (18 Da) | 125.0238 | Anhydride-like structure |

| 143.0344 | CO₂ (44 Da) | 99.0446 | Loss of a carboxyl group |

| 125.0238 | CO (28 Da) | 97.0289 | Subsequent fragmentation |

| 99.0446 | H₂O (18 Da) | 81.0340 | Loss of second carboxyl elements |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, key functional groups include the carboxylic acid O-H and C=O groups, the alkene C=C and =C-H groups, and alkane C-H groups. In the solid state or in concentrated solution, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a profound and predictable effect on the vibrational spectra. researchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

| O-H (Carboxylic Acid Dimer) | Stretching | 2500-3300 (very broad) | Weak |

| C-H (Alkane) | Stretching | 2850-3000 | Medium |

| =C-H (Alkene) | Stretching | 3010-3100 | Medium |

| C=O (Carboxylic Acid Dimer) | Stretching | 1680-1710 (strong) | Strong |

| C=C (Alkene) | Stretching | 1640-1680 | Strong |

X-ray Crystallography of this compound Derivatives and Co-crystals

In the solid state, dicarboxylic acids like this compound are expected to form extensive hydrogen-bonding networks. The carboxylic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of characteristic supramolecular synthons. researchgate.netrsc.org The most common motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds in an R22(8) ring motif. researchgate.net

Co-crystallization of this compound with other molecules, known as co-formers, can be a strategy to modify its physicochemical properties. The selection of a co-former with complementary hydrogen bonding sites, such as pyridine (B92270) or amide functionalities, can lead to the formation of new crystalline structures with altered solubility, stability, and melting points. rsc.org The hydrogen bonding patterns in such co-crystals are diverse, often involving a robust pyridine···carboxylic acid hydrogen bond motif. rsc.org

The crystal structures of the related cyclic anhydrides, itaconic anhydride (B1165640) and citraconic anhydride, provide insights into the molecular geometry of the carbon skeleton. These molecules are relatively planar, and their derivatives can be used in polymerization and other chemical reactions. nih.govrsc.org

Table 1: Crystallographic Data for Related Anhydrides

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| Itaconic Anhydride | C5H4O3 | Monoclinic | P21/c | 7.35 | 5.86 | 10.87 | 99.8 |

Note: The data in this table is for analogous compounds and is intended to provide a predictive perspective on this compound.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules at the atomic level. These methods can provide insights into the electronic structure, reactivity, conformational preferences, and potential biological activity of this compound, complementing experimental studies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. From these calculations, a variety of properties can be derived to predict the reactivity and spectroscopic behavior of this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the presence of the carbon-carbon double bond is expected to influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. researchgate.net It is a color-coded map superimposed on the molecule's surface, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). wuxiapptec.com For this compound, the MEP map would show negative potential around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack, and positive potential around the acidic hydrogen atoms, highlighting their role as hydrogen bond donors. researchgate.net

Table 2: Predicted Electronic Properties of a Generic Unsaturated Dicarboxylic Acid (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

Note: These values are illustrative for a generic unsaturated dicarboxylic acid and are intended to demonstrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. nih.gov For this compound, MD simulations can explore the different spatial arrangements of the atoms that are accessible at a given temperature.

The key degrees of freedom in this compound are the torsions around the single bonds, particularly the C-C bonds of the succinic acid backbone and the C-O bonds of the carboxylic acid groups. aip.org The presence of the methyl group introduces steric hindrance that will likely influence the preferred conformations. researchgate.net

MD simulations can be performed in different environments, such as in a vacuum or in a solvent like water, to understand how intermolecular interactions affect the conformational landscape. The simulations can reveal the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a particular biological activity were to be identified for derivatives of this compound, QSAR could be a valuable tool for designing new, more potent analogs.

A QSAR study involves several steps:

Data Set: A series of derivatives of this compound with experimentally measured biological activity would be required.

Molecular Descriptors: For each molecule in the series, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). hufocw.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. acs.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of compounds with improved properties. bohrium.com The model can also provide insights into the structural features that are important for the observed biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |

Biochemical and Biological Research Contexts of 2 Methylene 3 Methylsuccinic Acid

Exploration in Microbial Metabolism and Fermentation Research (Non-clinical)

The investigation into 2-Methylene-3-methylsuccinic acid within non-clinical microbial settings is in its infancy. Unlike its close relative, itaconic acid, which is produced in large quantities by fungi such as Aspergillus terreus, the natural occurrence and metabolic significance of its methylated counterpart are not well-documented.

Identification in Biosynthetic Pathways of Microorganisms

Direct identification of this compound in the native biosynthetic pathways of microorganisms has not been extensively reported in publicly available research. However, the study of related compounds offers clues. For instance, research into the biosynthesis of alkylcitric acids in Aspergillus niger has revealed the production of hexylitaconic acids. This finding suggests that the enzymatic machinery capable of producing itaconic acid analogs with alkyl substitutions does exist in fungi. It is plausible that similar pathways could lead to the formation of this compound, potentially as a minor byproduct or under specific, yet-to-be-identified, culture conditions.

The well-established itaconic acid pathway in Aspergillus terreus proceeds via the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle. In contrast, the fungus Ustilago maydis utilizes an alternative pathway involving the isomerization of cis-aconitate to trans-aconitate, followed by decarboxylation. These pathways provide a theoretical framework for the potential biosynthesis of this compound from a methylated precursor, such as methyl-cis-aconitate or methyl-trans-aconitate.

Enzymatic Transformations of this compound (In Vitro Studies)

There is a notable lack of in vitro studies focusing specifically on the enzymatic transformations of this compound. The scientific literature does not currently contain detailed characterizations of enzymes that use this compound as a substrate. However, based on its structure, several classes of enzymes could potentially act upon it. These might include isomerases, which could catalyze the shifting of the double bond, or reductases, which could hydrogenate the methylene (B1212753) group to form 2,3-dimethylsuccinic acid. Further research is required to identify and characterize such enzymes.

Role in Model Organism Physiology and Metabolism (Non-clinical)

The physiological and metabolic role of this compound in non-clinical model organisms is an area that remains to be explored. Without confirmed identification of this compound as a significant metabolite in any model organism, its impact on cellular physiology is purely speculative.

Comparative Biochemical Studies with Related Succinic Acid Metabolites

| Feature | Itaconic Acid | This compound (Hypothetical) |

| Precursor | cis-Aconitate or trans-Aconitate | Methyl-cis-aconitate or Methyl-trans-aconitate |

| Key Enzyme | Aconitate Decarboxylase | A putative methyl-aconitate decarboxylase |

| Producing Organisms | Aspergillus terreus, Ustilago maydis | Currently Undetermined |

| Industrial Relevance | High (Platform chemical for polymers) | Currently Undetermined |

This table is based on established knowledge of itaconic acid metabolism and provides a hypothetical comparison for this compound based on its chemical structure.

Genetic Engineering Approaches for Pathway Elucidation and Modification in Research Strains

Given the lack of a well-defined natural biosynthetic pathway for this compound, genetic engineering approaches have not been specifically applied to this compound. However, the extensive work on engineering E. coli and yeast for the production of succinic acid and itaconic acid provides a roadmap for future research.

Should a biosynthetic pathway for this compound be identified, genetic engineering could be employed to:

Elucidate the pathway: Knockout studies of candidate genes in a producing organism could confirm their role in the synthesis of the compound.

Enhance production: Overexpression of key enzymes in the pathway or redirection of metabolic flux towards the necessary precursors could increase yields.

Introduce the pathway into industrial hosts: Heterologous expression of the biosynthetic genes in well-characterized industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae could enable sustainable production.

Applications in Advanced Organic Synthesis and Chemical Biology Research

2-Methylene-3-methylsuccinic Acid as a Chiral Building Block

The presence of a chiral center at the third carbon atom suggests that enantiomerically pure forms of this compound could be valuable as chiral building blocks in asymmetric synthesis. However, a thorough search of scientific literature did not yield specific examples of its application in this context.

There is no readily available research demonstrating the use of this compound as a starting material or intermediate in the stereoselective synthesis of precursors for complex natural products. While the synthesis of other chiral molecules, such as (2S,3R)-2-Amino-3-methylsuccinic acid, has been documented for use as a building block, similar studies for the target compound are not apparent.

Similarly, the scientific literature lacks specific instances of this compound being utilized in the design and synthesis of enantiopure pharmaceutical intermediates. The general importance of chiral building blocks in drug discovery is well-established, but the role of this specific diacid remains undocumented.

Role in the Development of Bio-based Chemical Feedstocks

The development of bio-based chemicals is a burgeoning field, with significant research focused on the production of succinic acid and other dicarboxylic acids through microbial fermentation. nih.gov These molecules are considered important platform chemicals that can be converted into a variety of polymers and other valuable products. While there is broad interest in branched-chain dicarboxylic acids for tuning polymer properties, specific research detailing the biotechnological production or use of this compound as a bio-based feedstock or monomer is not available.

Future Research Directions and Unresolved Questions

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and economically viable methods for chemical production is a central theme in modern chemistry. For 2-Methylene-3-methylsuccinic acid, future research will undoubtedly focus on developing sustainable synthetic routes, moving away from traditional, often harsh, chemical methods.

A primary avenue of exploration will be biocatalytic and fermentative processes . The industrial production of itaconic acid through the fermentation of carbohydrates by microorganisms like Aspergillus terreus serves as a key model. mdpi.commdpi.comnih.gov Future research will likely aim to identify or engineer microorganisms capable of producing this compound directly from renewable feedstocks. This could involve:

Metabolic Engineering: Modifying the metabolic pathways of known itaconic acid producers to introduce the necessary enzymatic machinery for the methylation step. mdpi.comrenewable-carbon.eu This could involve the identification and insertion of specific methyltransferase enzymes.

Novel Microorganism Screening: Searching for naturally occurring microorganisms that may produce alkyl-substituted itaconic acids. researchgate.net

Another promising area is the development of chemo-catalytic routes using bio-based starting materials . For instance, itaconic acid itself, being readily available from fermentation, could serve as a precursor. Research could focus on selective methylation reactions that can be performed under mild and environmentally friendly conditions.

Comprehensive Elucidation of Biochemical Roles and Pathways

The discovery of itaconic acid's role in mammalian immune cells has opened up a new field of immunometabolism. frontiersin.org A significant unresolved question is whether this compound plays a similar or distinct role in biological systems.

Future research will need to address:

Identification in Biological Systems: The first step will be to determine if this compound is a naturally occurring metabolite in any organism, from microbes to mammals. This will require the development of sensitive analytical techniques to screen various biological samples.

Biosynthetic Pathway: If found to be a natural product, elucidating its biosynthetic pathway will be crucial. Drawing from the itaconic acid pathway, it is plausible that it could be synthesized from a methylated precursor within the tricarboxylic acid (TCA) cycle, followed by a decarboxylation step analogous to the conversion of cis-aconitate to itaconate. frontiersin.orgwikipedia.orgnih.gov

Biological Activity: Investigating the biological effects of this compound is a key future direction. This includes exploring its potential antimicrobial, anti-inflammatory, or other signaling roles. mdpi.comnih.gov Its structural similarity to itaconic acid, which is known to inhibit certain enzymes, suggests that it may also act as an enzyme inhibitor. wikipedia.org

Advanced Mechanistic Studies of its Unique Reactivity

The chemical reactivity of this compound is dictated by its functional groups: two carboxylic acids and a reactive α,β-unsaturated system. The presence of a methyl group at the 3-position, in contrast to itaconic acid, is expected to influence its reactivity.

Future mechanistic studies will likely focus on:

Polymerization Reactions: Itaconic acid is a valuable monomer for the synthesis of polymers and resins. mdpi.comacs.orgrsc.org A key area of research will be to understand how the methyl group in this compound affects polymerization kinetics, as well as the physical and chemical properties of the resulting polymers. The alkyl substitution could influence the steric hindrance and electronic effects at the double bond. acs.org

Michael Addition Reactions: The vinylidene group is susceptible to Michael addition, a reaction crucial for its biological activity and for its use in synthetic chemistry. nih.gov Advanced computational and experimental studies will be needed to quantify how the methyl substituent alters the reactivity of the double bond towards nucleophiles, such as the thiol groups in proteins.

Cyclization Reactions: The dicarboxylic acid moiety allows for the formation of cyclic anhydrides, which are themselves reactive intermediates. mdpi.com Studying the conditions and mechanisms of cyclization and the subsequent reactions of the anhydride (B1165640) will be important for its application as a chemical building block.

Exploration of New Applications in Synthetic Methodologies and Chemical Biology

The unique structural features of this compound suggest a range of potential applications that are yet to be explored.

In synthetic methodologies , it could serve as a versatile building block for the synthesis of more complex molecules. Its trifunctional nature allows for a variety of chemical transformations, leading to the creation of novel pharmaceuticals, agrochemicals, and specialty polymers. mdpi.comnih.gov

In chemical biology , this compound and its derivatives could be used as:

Probes for Studying Biological Processes: If it is found to have a specific biological target, fluorescently labeled or otherwise modified versions of the molecule could be synthesized to visualize and study these interactions within cells.

Building Blocks for Bioactive Molecules: Its scaffold could be incorporated into larger molecules to create new drugs or other biologically active compounds. The asymmetric synthesis of related amino acid derivatives has already shown promise in this area. ontosight.ai

Integration with Advanced Analytical and Computational Techniques for Systems-Level Understanding

A holistic understanding of this compound, from its production to its biological effects, will require the integration of advanced analytical and computational tools.

Advanced Analytical Techniques: The development of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, will be essential for its detection and quantification in complex biological and environmental samples. nih.govwaters.compeerj.com These techniques will be crucial for elucidating its metabolic pathways and for monitoring its production in engineered microorganisms.

Computational Modeling: Computational chemistry can be employed to predict the reactivity and properties of this compound. nih.gov Furthermore, systems biology approaches, which involve the computational modeling of metabolic networks, can be used to guide the engineering of microbial strains for its efficient production. nih.govnih.gove-enm.org These models can help to identify metabolic bottlenecks and to predict the effects of genetic modifications.

Q & A

Basic: What are the recommended synthetic routes for 2-Methylene-3-methylsuccinic acid, and how can purity be validated?

Answer:

Synthesis typically involves modified Michael addition or ester hydrolysis strategies. For example, condensation of methyl acrylate derivatives with methylmalonic acid precursors under controlled pH (e.g., alkaline conditions) may yield the target compound. Post-synthesis, validate purity using HPLC (reverse-phase C18 column, mobile phase: acetonitrile/0.1% formic acid) and NMR (e.g., δ 5.8–6.2 ppm for the methylene proton). PAINS (Pan-Assay Interference Compounds) screening should be performed to rule out nonspecific reactivity .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

- pKa determination: Use potentiometric titration in aqueous buffer systems (e.g., 0.1 M KCl) to identify dissociation constants, with comparison to structurally similar acids like methylsuccinic acid (pKa₁ 4.13, pKa₂ 5.64) .

- Solubility profiling: Conduct shake-flask experiments in polar (water, DMSO) and nonpolar solvents (hexane) at 25°C.

- Thermal stability: Perform TGA/DSC under nitrogen to identify decomposition temperatures.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions (e.g., microbial strains, nutrient availability). To address this:

- Dose-response meta-analysis: Aggregate data from multiple studies using random-effects models to quantify heterogeneity .

- Mechanistic validation: Replicate assays under standardized conditions (e.g., ISO 20776 for antimicrobial testing) and include positive controls (e.g., known inhibitors). Evidence from environmental studies suggests microbial metabolism may modulate activity, requiring metabolomic profiling .

Advanced: What experimental designs are suitable for probing the environmental fate of this compound?

Answer:

- Isotopic labeling: Synthesize ¹³C-labeled analogs to track degradation pathways in soil/water systems via LC-MS/MS.

- Microcosm studies: Incubate the compound with environmental samples (e.g., river sediment) under aerobic/anaerobic conditions, monitoring degradation intermediates (e.g., via GC-MS).

- Toxicity assays: Combine Vibrio fischeri bioluminescence inhibition tests (ISO 11348) with growth assays on model organisms (Pseudomonas putida) to assess ecotoxicological impact .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation (H315, H319, H335 hazards) .

- Storage: Keep in airtight containers at 4°C, away from strong oxidizers/acids (risk of exothermic reactions) .

- Spill management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.

Advanced: How can computational models predict the reactivity of this compound in enzyme-binding studies?

Answer:

- Docking simulations: Use AutoDock Vina with crystal structures of target enzymes (e.g., succinate dehydrogenase) to predict binding affinities.

- DFT calculations: Optimize molecular geometry at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate with experimental kinetic data (e.g., IC₅₀ values) .

Basic: What are the key considerations for integrating this compound into combinatorial chemistry libraries?

Answer:

- Lead-likeness: Ensure compliance with Lipinski’s Rule of Five (molecular weight <500, logP <5). The compound’s synthetic accessibility score (SA=2.0) supports feasibility .

- Diversity-oriented synthesis: Pair with α,β-unsaturated esters or amides to explore Michael adduct libraries.

Advanced: How does stereochemistry influence the biological interactions of this compound?

Answer:

- Chiral chromatography: Use Chiralpak IA columns to resolve enantiomers and test activity separately.

- Enzymatic assays: Compare inhibition kinetics against stereospecific enzymes (e.g., L-specific dehydrogenases). Evidence from related succinic acid derivatives shows >10-fold differences in IC₅₀ between enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.